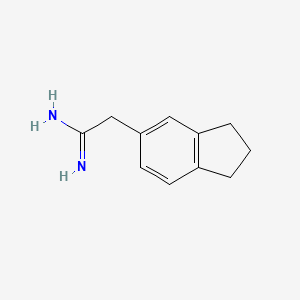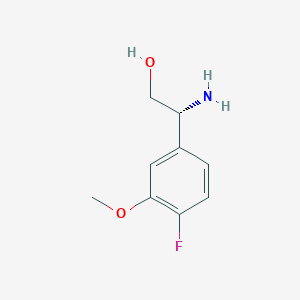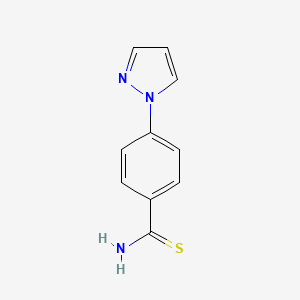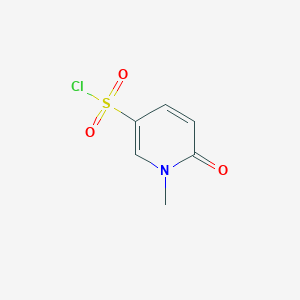
5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole typically involves a [3+2] cycloaddition reaction. One common method employs aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . Subsequent oxidation of the cycloadducts offers a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts. due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
化学反応の分析
Types of Reactions
5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles and electrophiles under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the isoxazole ring .
科学的研究の応用
5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and industrial processes.
作用機序
The mechanism of action of 5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 3,4,5-Trisubstituted isoxazoles
- Isoxazole derivatives with different functional groups
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
5-methyl-4-(3-methylazetidin-3-yl)oxy-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(3-10-12-6)11-8(2)4-9-5-8/h3,9H,4-5H2,1-2H3 |
InChIキー |
LAXZIPARDIQXEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)OC2(CNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)



amine](/img/structure/B13611459.png)

